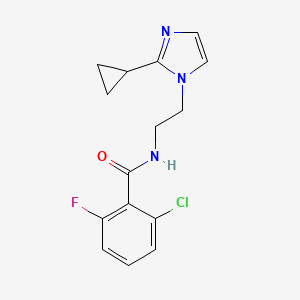
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a versatile chemical compound used in various scientific research applications. Its unique properties make it suitable for drug development, molecular biology studies, and chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are usually proprietary and may vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures to accommodate larger quantities. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the
生物活性
2-chloro-N-(2-(2-cyclopropyl-1H-imidazol-1-yl)ethyl)-6-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the class of benzamide derivatives and features a unique combination of structural elements, including a chlorinated benzene ring, a cyclopropyl-substituted imidazole moiety, and a fluorine atom.
- IUPAC Name : this compound
- CAS Number : 2034634-13-2
- Molecular Formula : C15H15ClFN3O
- Molecular Weight : 307.75 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the imidazole ring suggests potential interactions with biological systems, particularly those involving enzyme inhibition or modulation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anticancer Activity : Some studies have shown that benzamide derivatives can inhibit tumor growth and induce apoptosis in cancer cell lines. For instance, compounds with similar structures have been evaluated for their effectiveness against various cancer types, demonstrating promising results in inhibiting cell proliferation and promoting cell death in malignant cells .
- Antimicrobial Properties : The compound has potential applications in combating bacterial infections, as benzamide derivatives are often investigated for their antibacterial activity. The incorporation of the imidazole ring may enhance this property due to its known bioactivity against microbial pathogens.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in critical biochemical pathways. For example, related compounds have been studied for their ability to inhibit kinases associated with cancer progression .
Case Studies
Recent investigations into similar compounds have highlighted their therapeutic potential:
- A study on related benzamide derivatives revealed significant anticancer effects, with some compounds showing IC50 values in the low micromolar range against various cancer cell lines .
- Another research effort focused on the synthesis and biological evaluation of imidazole-containing benzamides demonstrated that these compounds could effectively inhibit key enzymes involved in cancer cell signaling pathways .
Data Table: Biological Activity Overview
特性
IUPAC Name |
2-chloro-N-[2-(2-cyclopropylimidazol-1-yl)ethyl]-6-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFN3O/c16-11-2-1-3-12(17)13(11)15(21)19-7-9-20-8-6-18-14(20)10-4-5-10/h1-3,6,8,10H,4-5,7,9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBWXMFHCVWQOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CN2CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














